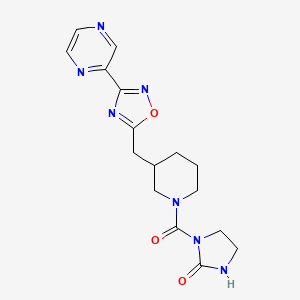

1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N7O3/c24-15-19-5-7-23(15)16(25)22-6-1-2-11(10-22)8-13-20-14(21-26-13)12-9-17-3-4-18-12/h3-4,9,11H,1-2,5-8,10H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZHTHJMYNETLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)N2CCNC2=O)CC3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole ring in this compound?

- Methodological Answer : The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions. A common approach involves reacting a hydrazide derivative with a carbonyl compound (e.g., nitrile or carboxylic acid) under acidic or thermal conditions. For example, hydrazides can react with nitriles in the presence of trifluoroacetic acid to form the oxadiazole core . Optimizing stoichiometry and reaction time is critical to minimize byproducts like open-chain intermediates.

- Key Reference : Cyclization methods for oxadiazole rings are detailed in , which highlights hydrazide-carbonyl condensation as a foundational step .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure and purity?

- Methodological Answer :

| Technique | Application | Example Data |

|---|---|---|

| NMR | Confirms connectivity of piperidine, oxadiazole, and imidazolidinone moieties | NMR for proton environments; NMR for carbonyl and aromatic carbons |

| IR | Identifies functional groups (e.g., C=O stretch at ~1670–1730 cm) | Strong absorption bands for oxadiazole (C=N) and carbonyl groups |

| MS | Validates molecular weight and fragmentation patterns | High-resolution MS to confirm [M+H] or [M+Na] ions |

Q. How should researchers design initial biological activity assays for this compound?

- Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition) due to the compound’s heterocyclic motifs, which are common in kinase or protease inhibitors. Use fluorescence polarization or SPR (surface plasmon resonance) to assess binding affinity. Include positive controls (e.g., known inhibitors) and validate results with dose-response curves .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require careful removal during workup .

- Catalysts : Use coupling agents like HATU or EDCI for amide bond formation between piperidine and imidazolidinone units .

- Temperature Control : Maintain 60–80°C for cyclization steps to balance reaction rate and decomposition .

- Data Analysis : Monitor reaction progress via TLC or LC-MS. For example, reports yields improved from 45% to 72% by adjusting solvent polarity .

Q. What computational approaches are suitable for predicting binding interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the pyrazine ring and target proteins (e.g., kinases). Focus on hydrogen bonding and π-π stacking .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can structural ambiguities in X-ray crystallography be resolved for this compound?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron radiation (≤1.0 Å) to resolve electron density for the oxadiazole and pyrazine rings.

- Refinement : Employ SHELXL for small-molecule refinement. Address disorder in the piperidine methyl group using PART and SIMU instructions .

- Validation : Cross-check with DFT-calculated geometries (e.g., Gaussian 16) to verify bond lengths and angles .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Variable Identification : Compare assay conditions (e.g., pH, temperature, cell lines). For example, reports antimicrobial activity varying with bacterial strain .

- Dose-Response Validation : Replicate experiments with standardized protocols (e.g., CLSI guidelines for antibiotics).

- Meta-Analysis : Use tools like RevMan to statistically aggregate data and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.